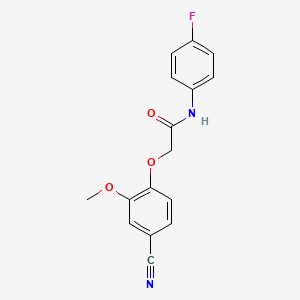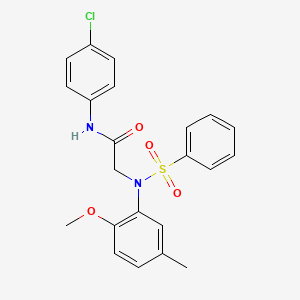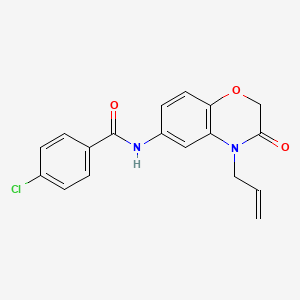![molecular formula C15H18N4O2 B5235374 N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide, also known as JP-8, is a chemical compound that has been widely used as a jet fuel for military aircraft. In recent years, there has been growing interest in the scientific community regarding the potential applications of JP-8 in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is not fully understood. However, it has been proposed that N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide acts by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce cellular damage caused by oxidative stress.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of various enzymes involved in inflammation and oxidative stress, and reduce the levels of ROS in cells. N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide in lab experiments is its availability and low cost. N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is also stable and can be stored for long periods without degradation. However, N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is a complex mixture of hydrocarbons and contains various impurities that can affect the results of scientific studies. Therefore, the purity of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is critical for the success of any scientific study involving this compound.
Direcciones Futuras
There are several future directions for research involving N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide. One area of interest is the development of new synthetic methods for N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide that can improve the purity and yield of the final product. Another area of interest is the identification of the specific components of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide that are responsible for its biological activity. This can lead to the development of new drugs that can target specific pathways involved in inflammation and oxidative stress. Finally, the use of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide in clinical trials for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is a complex mixture of hydrocarbons that has potential applications in various fields of biomedical research. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide involves the reaction of 3-methylphenyl ethylenediamine with 1H-imidazole-1-propylamine in the presence of a catalyst. N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has been found to have anti-inflammatory and anti-cancer properties and can be used to study the mechanisms underlying cellular damage. However, the purity of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide is critical for the success of any scientific study involving this compound. Future research involving N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide should focus on the development of new synthetic methods, identification of specific components responsible for its biological activity, and clinical trials for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide involves the reaction of 3-methylphenyl ethylenediamine with 1H-imidazole-1-propylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography, recrystallization, and distillation. The purity of the final product is critical for the success of any scientific study involving N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has been found to have potential applications in various fields of biomedical research. It has been shown to have anti-inflammatory properties and can be used to treat conditions such as asthma, arthritis, and even cancer. N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide has also been used as a tool to study the role of oxidative stress in various diseases and the mechanisms underlying cellular damage.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-4-2-5-13(10-12)18-15(21)14(20)17-6-3-8-19-9-7-16-11-19/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNDTCXMFNTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235299.png)
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)

![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)


![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)

![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)